molecular formula C18H16ClFN2O3 B2394084 methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-92-1

methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2394084
CAS RN: 1448034-92-1
M. Wt: 362.79
InChI Key: FTCAYWMXIDGGMZ-UHFFFAOYSA-N
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Description

The compound “methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also features a carboxylate group, a benzamido group, and halogen substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline ring, benzamido group, and halogen atoms would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group might participate in acid-base reactions, while the benzamido group could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Quinoline derivatives, including those similar to the mentioned compound, have been synthesized and evaluated for their antibacterial activities. Research has shown that certain structural modifications, such as the introduction of fluorine or chloro substituents, can significantly enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, highlighting the impact of heterocyclic and heteroaromatic rings at the 7-position on antibacterial potency (Cooper et al., 1990).

Anticancer and Cytotoxic Activities

Isoquinoline and quinoline derivatives have also been explored for their anticancer and cytotoxic activities. Modifications at various positions of the quinoline nucleus have been investigated to enhance their interaction with biological targets, leading to potential anticancer applications. For example, derivatives bearing cationic side chains have been prepared and their cytotoxic activities evaluated, revealing some compounds with significant growth delays against in vivo tumor models, indicating their potential as anticancer agents (Bu et al., 2001).

Synthesis and Structural Analysis

The synthesis and structural characterization of quinoline and isoquinoline derivatives have been subjects of extensive research. These studies not only provide insights into the chemical properties of these compounds but also lay the foundation for further modifications to enhance their biological activities. Techniques such as X-ray crystallography have been employed to elucidate the structures of novel compounds, enabling a deeper understanding of their potential applications (Rudenko et al., 2013).

Antioxidative Properties

Some derivatives have been investigated for their antioxidative properties, which could have implications in combating oxidative stress-related diseases. The study of N-methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, for example, revealed its excellent antioxidant properties, highlighting the potential of quinoline derivatives in developing antioxidative therapeutics (Kawashima et al., 1979).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a pharmaceutical, its mechanism of action would relate to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential applications, and effects on human health or the environment .

properties

IUPAC Name

methyl 7-[(2-chloro-6-fluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-8-7-11-5-6-13(9-12(11)10-22)21-17(23)16-14(19)3-2-4-15(16)20/h2-6,9H,7-8,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCAYWMXIDGGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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